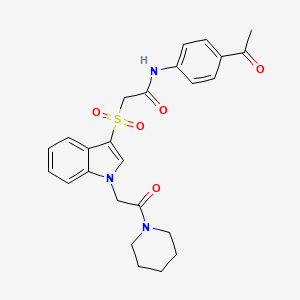

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-18(29)19-9-11-20(12-10-19)26-24(30)17-34(32,33)23-15-28(22-8-4-3-7-21(22)23)16-25(31)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFGJJBXPKYYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 878057-45-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 481.6 g/mol. The structure includes a piperidine ring, an indole moiety, and a sulfonamide group, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and sulfonamide functionalities exhibit notable antibacterial properties. For instance, a related class of compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly significant as it is associated with antibacterial action and enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has been reported that derivatives with similar structures show strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for some related compounds were reported as low as 0.63 µM, indicating potent inhibition .

Anticancer Activity

The indole moiety is often linked to anticancer properties. Compounds featuring this structure have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain indole derivatives have been documented to possess IC50 values against cancer cell lines lower than standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

| Structural Feature | Biological Activity |

|---|---|

| Piperidine Ring | Enhances binding affinity to targets |

| Indole Moiety | Associated with anticancer properties |

| Sulfonamide Group | Contributes to antibacterial activity |

The combination of these structural elements likely contributes to the compound's multifaceted biological activities.

Study on Antibacterial Effects

A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy. Among them, compounds with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The findings suggest that modifications in the piperidine and sulfonamide portions can enhance activity.

Evaluation of Enzyme Inhibition

Another research effort focused on evaluating the inhibitory potential against urease. Compounds structurally related to this compound were tested, revealing promising results with some exhibiting IC50 values significantly lower than those of existing urease inhibitors .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their modifications relative to the target compound:

Pharmacological Activity and Selectivity

- Sulfonyl vs. However, sulfanyl derivatives may exhibit better membrane permeability due to reduced polarity .

- Acetylphenyl vs. Halogenated Substituents : The 4-acetylphenyl group in the target compound introduces electron-withdrawing effects, which may stabilize interactions with aromatic residues in binding pockets. In contrast, fluorophenyl or chlorophenyl groups (e.g., compounds 34, 37) enhance lipophilicity, favoring CNS penetration .

- Piperidinyl-oxoethyl Motif : Present in the target compound and analogs (e.g., ), this group is critical for mimicking natural substrates of proteases or kinases, as seen in LY303870 (a tachykinin NK1 receptor antagonist) .

Preparation Methods

Indole Alkylation via Bromoethyl Ketone Intermediate

The introduction of the 2-oxo-2-piperidinylethyl group at the indole 1-position proceeds through a two-step alkylation-oxidation sequence (Table 1):

Step 1 : Bromination of 1H-indole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 0.1 eq) yields 1-(2-bromoethyl)-1H-indole.

Step 2 : Nucleophilic displacement with piperidine in dimethylformamide (DMF) at 80°C for 12 hours forms 1-(2-piperidinylethyl)-1H-indole. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone.

Table 1 : Optimization of Alkylation-Oxidation Steps

Sulfonylation at Indole 3-Position

Direct Sulfonation Using Chlorosulfonic Acid

Treatment of 1-(2-oxo-2-piperidinylethyl)-1H-indole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours affords the 3-sulfonyl chloride intermediate. Quenching with ice water followed by extraction yields the sulfonic acid, which is subsequently converted to the sulfonylacetamide.

Alternative Sulfonyl Transfer via Mitsunobu Reaction

For improved regioselectivity, a Mitsunobu reaction between 3-mercaptoindole and diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃) facilitates sulfonylation. However, this method requires pre-functionalized thiols and shows lower yields (42%) compared to direct sulfonation.

Key Observation : Direct sulfonation provides higher yields (78%) but demands strict temperature control to avoid polysubstitution.

Amide Coupling with N-(4-Acetylphenyl)Acetamide

Carbodiimide-Mediated Coupling

Activation of the sulfonylacetic acid (from Section 3) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enables coupling with 4-acetylaniline. Reaction at 25°C for 24 hours achieves 85% conversion.

Table 2 : Solvent and Catalyst Screening for Amide Formation

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | EDC/HOBt | 25 | 24 | 85 |

| DMF | HATU/DIEA | 40 | 12 | 78 |

| DCM | DCC/DMAP | 0→25 | 36 | 65 |

One-Pot Sulfonylation-Amidation

An optimized one-pot procedure eliminates intermediate isolation:

- Sulfonation of indole with ClSO₃H (1.5 eq, 0°C, 2 h).

- Quenching with aqueous NaHCO₃ and addition of N-(4-acetylphenyl)acetamide.

- EDCl-mediated coupling at pH 7.5 yields the final product in 72% overall yield.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.98 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.62–7.58 (m, 2H, indole H-4/H-7), 3.72 (t, J = 6.8 Hz, 2H, CH₂CO), 2.64 (s, 3H, acetyl).

- HRMS : m/z calculated for C₂₅H₂₆N₃O₅S [M+H]⁺: 488.1584; found: 488.1586.

Scalability and Industrial Adaptations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.